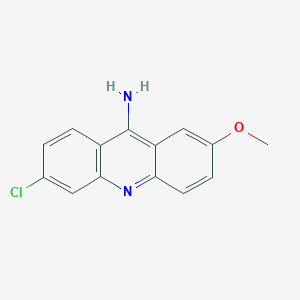

9-Amino-6-chloro-2-methoxyacridine

Overview

Description

9-Amino-6-chloro-2-methoxyacridine, also known as ACMA, is a DNA intercalator that selectively binds to poly (d (A-T)) . It is a pH-sensitive fluorescent probe that has been frequently used to measure changes in vacuolar pH when a specific substrate crosses the tonoplast through a putative H+/solute antiport system .

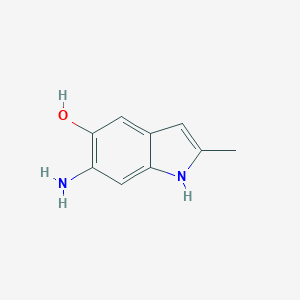

Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2O . Its molecular weight is 258.70 . The SMILES string representation of its structure is COc1ccc2nc3cc(Cl)ccc3c(N)c2c1 .Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to yellow color . It is suitable for fluorescence and has an excitation/emission maxima of ∼419/483 nm . It is soluble in DMSO .Scientific Research Applications

Antiparasitic Properties

9-Amino-6-chloro-2-methoxyacridine demonstrates significant antiparasitic properties, particularly against Leishmania infantum. Research has shown that certain 2-methoxyacridine compounds and their derivatives exhibit strong antiparasitic activity in vitro. This activity varies depending on the nature of substituents in monoacridines and bis- and tetra-acridines, suggesting potential as multitarget drugs with effects on DNA, protein, and lipid metabolism (Di Giorgio et al., 2003).

Nucleic Acid Probes and Intercalators

This compound has been used in the development of spin-labeled probes for nucleic acids. These probes are valuable in studying the interaction of nucleic acids with other molecules, as they can cause unwinding of DNA and affect enzymatic activities like RNA polymerase. The specific molecular structure of 9-aminoacridines influences their interaction with DNA, impacting their biological activity and potential as research tools (Sinha et al., 1976).

RNA Activation and Site-Selective Hydrolysis

The compound has been utilized in conjugation with oligonucleotides for RNA hydrolysis. When attached to oligonucleotides, this compound can activate and selectively hydrolyze RNA in the presence of metal ions like Lu(III). This property is important for understanding RNA mechanisms and developing novel RNA-targeting therapeutics (Kuzuya et al., 2002).

Fluorescence Quenching in Biological Systems

The fluorescent properties of 9-aminoacridine derivatives, including this compound, have been investigated in biological systems like chloroplasts and liposomes. These studies provide insights into the interactions between these compounds and biological membranes, which is crucial for understanding their behavior in living organisms and potential applications in bioimaging (Fiolet et al., 1974).

Drug-Protein Binding Studies

This compound has been synthesized and tested for its interaction with proteins like bovine serum albumin. These studies contribute to understanding drug-protein interactions and the development of new fluorescence probes for studying these interactions in various solvents and biological mixtures (Ma et al., 1974).

Mechanism of Action

Target of Action

9-Amino-6-chloro-2-methoxyacridine (ACMA) is a DNA intercalator that selectively binds to poly (d (A-T)) . This means that it inserts itself between the base pairs in the DNA double helix, specifically at the adenine-thymine rich regions. This interaction can affect the structure and function of the DNA.

Mode of Action

ACMA’s interaction with DNA involves the formation of an ACMA-DNA complex . The excitation of this complex is possible with most UV-light sources, making it compatible for use with both shorter- and longer-wavelength dyes . ACMA also apparently binds to membranes in the energized state and becomes quenched if a pH gradient forms .

Biochemical Pathways

ACMA has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases . This suggests that it plays a role in the regulation of ion transport and pH homeostasis within cells.

Result of Action

The binding of ACMA to DNA and its interaction with cellular membranes can lead to changes in cellular functions. For instance, its ability to quench upon the formation of a pH gradient can be used to measure changes in vacuolar pH when a specific substrate crosses the tonoplast through a putative H+/solute antiport system .

Action Environment

The action of ACMA can be influenced by environmental factors such as pH and the presence of UV light. For example, its fluorescence properties can be affected by changes in pH . Moreover, its excitation is possible with most UV-light sources , suggesting that light conditions can influence its activity.

Safety and Hazards

properties

IUPAC Name |

6-chloro-2-methoxyacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHSSHCBRVYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188987 | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3548-09-2 | |

| Record name | 6-Chloro-2-methoxy-9-acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3548-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9EB8YPL49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

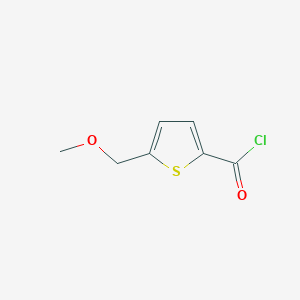

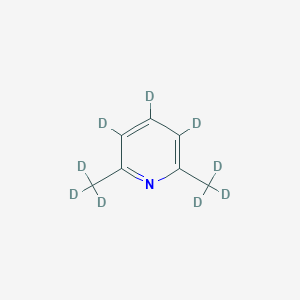

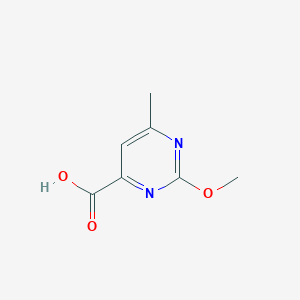

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9-amino-6-chloro-2-methoxyacridine interact with DNA?

A1: this compound acts as an intercalating agent, inserting itself between the base pairs of the DNA helix. [, , ] This interaction is often studied using abasic site models, where this compound preferentially binds to apyrimidinic sites compared to frameshift abasic sites. [] The binding is further enhanced when covalently linked to an oligonucleotide, leading to stable duplexes with complementary RNA due to intercalation. []

Q2: What are the downstream effects of this compound intercalation into DNA?

A2: The intercalation of this compound can have several downstream effects:

- Perturbation of DNA structure: This can lead to changes in DNA conformation and dynamics. [, , , ]

- Inhibition of DNA replication and transcription: The intercalation can interfere with the binding of enzymes and other factors involved in these processes. []

- Induction of DNA damage: In the presence of certain metal ions, like Lu(III), this compound can promote site-selective RNA scission. [, ] This activity is influenced by the linker structure and the acidity of the acridine derivative. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C14H11ClN2O, and the molecular weight is 258.71 g/mol.

Q4: What are the key spectroscopic properties of this compound?

A4: this compound exhibits distinct spectroscopic properties, making it a valuable probe in biochemical studies:

- UV-Vis absorption: It displays characteristic absorption bands in the ultraviolet-visible region, which are sensitive to its environment, particularly upon intercalation into DNA. [, , , ]

- Fluorescence: The fluorescence emission of this compound is also environment-sensitive, with quenching or enhancement observed upon interaction with DNA or specific bases like guanine and adenine, respectively. [, , ] This property makes it useful for studying DNA dynamics and interactions. []

Q5: How does the performance of this compound vary under different conditions?

A5: The stability and performance of this compound can be influenced by factors like:

- Solvent: Its spectroscopic properties are sensitive to the solvent environment, with significant changes observed between aqueous solutions and upon intercalation into DNA. [, , , ]

- pH: The acidity of the acridine derivative plays a crucial role in its RNA-activating ability in the presence of metal ions. []

- Temperature: Thermal stability studies of DNA duplexes containing this compound linked to oligonucleotides show variations depending on the linker structure and the type of abasic site. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a catalyst in the traditional sense, this compound, when conjugated to DNA and in the presence of Lanthanide ions like Lu(III), can selectively activate phosphodiester linkages in RNA, leading to its scission. [, ]

Q7: What factors influence the RNA-cleaving activity of this compound conjugates?

A7: Several factors influence the efficiency of RNA scission by this compound conjugates:

- Linker structure: The structure and rigidity of the linker connecting this compound to the oligonucleotide significantly impact RNA activation. Rigid, chiral linkers generally enhance site-selective RNA cleavage. [, ]

- Acridine acidity: The pKa of the acridine derivative plays a crucial role, with more acidic derivatives showing higher RNA-activating capabilities. []

- Type of abasic site: The specific type of abasic site present in the target DNA influences the binding affinity and cleavage efficiency. []

Q8: How is computational chemistry used to study this compound and its interactions?

A8: Computational methods like molecular modeling and quantum-chemical calculations provide valuable insights into the structural and electronic properties of this compound and its interactions with DNA. [] These techniques help in:

- Structure determination: NMR data combined with energy minimization methods are used to elucidate the three-dimensional structures of this compound derivatives complexed with DNA containing abasic sites. []

- Understanding binding modes: Modeling studies help in understanding the specific interactions between this compound and DNA bases, like the formation of Hoogsteen base pairing with thymine in abasic site models. []

- Predicting electron transfer dynamics: Quantum-chemical calculations can predict the rates of photoinduced hole injection into DNA by this compound derivatives, taking into account factors like driving force, reorganization energy, and electronic couplings. []

Q9: How do structural modifications of this compound affect its activity?

A9: Modifications to the this compound scaffold, particularly the linker and the substituents on the acridine ring, significantly influence its DNA binding, RNA cleavage activity, and spectroscopic properties. [, , , ]

- Linker modifications: Changing the linker length, flexibility, and chirality affects the stability of the DNA duplex, the positioning of the acridine ring, and consequently, its intercalation and RNA-cleaving abilities. [, ]

- Acridine substitutions: Introducing different substituents on the acridine ring, particularly at the 2- and 9- positions, alters its acidity (pKa), influencing its interaction with DNA and its ability to participate in RNA activation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)